Technical Whitepaper: Structure Elucidation of 7,12-Dihydro-10-methylbenz(a)anthracene-7,12-dione
Technical Whitepaper: Structure Elucidation of 7,12-Dihydro-10-methylbenz(a)anthracene-7,12-dione
The following technical guide details the structure elucidation of 7,12-Dihydro-10-methylbenz(a)anthracene-7,12-dione , a critical oxidative derivative of the carcinogenic polycyclic aromatic hydrocarbon (PAH) 10-methylbenz(a)anthracene.
Executive Summary
The precise structural characterization of PAH metabolites is essential for understanding their mutagenic pathways. This guide provides a definitive protocol for elucidating the structure of 7,12-Dihydro-10-methylbenz(a)anthracene-7,12-dione (hereafter 10-Me-BAQ ). Unlike its parent hydrocarbon, the quinone derivative exhibits distinct spectroscopic signatures driven by the symmetry-breaking 10-methyl substituent and the 7,12-dicarbonyl system. This document outlines a self-validating workflow using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), focusing on the diagnostic "peri-proton" splitting patterns that unambiguously distinguish the 10-methyl isomer from its 8-, 9-, and 11-methyl analogs.
Chemical Context & Significance
The compound 10-Me-BAQ is the primary oxidation product of 10-methylbenz(a)anthracene , a potent carcinogen. In biological systems, cytochrome P450 enzymes typically oxidize the 7 and 12 positions (the meso region) of benz(a)anthracenes to form quinones. These quinones are capable of redox cycling, generating Reactive Oxygen Species (ROS) that contribute to cytotoxicity.
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IUPAC Name: 10-Methylbenz[a]anthracene-7,12-dione
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Molecular Formula: C₁₉H₁₂O₂
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Molecular Weight: 272.30 g/mol
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Key Functional Groups: para-Quinone (positions 7,12), Methyl group (position 10).
Synthesis & Isolation Strategy
To validate the structure, the reference standard is typically synthesized via oxidative degradation of the parent hydrocarbon.
Protocol:
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Reagent: Chromium trioxide (CrO₃) in glacial acetic acid.
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Substrate: 10-Methylbenz(a)anthracene (purity >98%).
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Conditions: Stir at room temperature for 4 hours; quench with ice water.
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Purification: The yellow precipitate is filtered, washed with water, and recrystallized from benzene/ethanol or sublimed.
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Yield: Typically 60-80%.
Spectroscopic Characterization (The Core)
Mass Spectrometry (MS)
The mass spectrum provides the first line of evidence, confirming the oxidation state and retention of the methyl group.
| Parameter | Observed Value (m/z) | Interpretation |
| Molecular Ion [M]⁺ | 272 | Consistent with C₁₉H₁₂O₂ (Parent + 2 Oxygens - 2 Hydrogens). |
| [M - CO]⁺ | 244 | Loss of first carbonyl (characteristic of quinones). |
| [M - 2CO]⁺ | 216 | Loss of second carbonyl. |
| [M - H]⁺ | 271 | Benzylic hydrogen loss (minor). |
Infrared Spectroscopy (IR)
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C=O Stretch: Strong absorption at 1660–1675 cm⁻¹ . The frequency is lowered due to conjugation with the extended aromatic system.
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C=C Stretch: 1590 cm⁻¹.
Nuclear Magnetic Resonance (NMR) - The Definitive Proof
The 1H NMR spectrum is the critical tool for distinguishing the 10-methyl isomer from others. The geometry of the 7,12-quinone creates a specific magnetic environment where protons "peri" to the carbonyls (positions 1, 6, 8, and 11) are significantly deshielded (shifted downfield to >8.0 ppm).
Structural Logic & Numbering
The benz(a)anthracene skeleton consists of four fused rings. In the 7,12-dione:
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Ring A (1,2,3,4): Unsubstituted benzo-ring.
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Ring B (5,6): Contains the K-region double bond.
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Ring C (7,12): Central quinone ring.
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Ring D (8,9,10,11): Terminal ring bearing the methyl group.
Diagnostic Splitting Patterns (Ring D Analysis)
The position of the methyl group on Ring D dictates the multiplicity of the deshielded peri-protons (H-8 and H-11).
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H-11 (peri to C-12=O):
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H-8 (peri to C-7=O):
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Position 9 is occupied by a proton (H-9).
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H-8 has one vicinal neighbor.
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Result: H-8 appears as a Doublet (d, J ≈ 8.0 Hz) at ~8.25 ppm.
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H-9:
Summary of Chemical Shifts (400 MHz, CDCl₃)
| Proton | Position | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Diagnostic Value |
| H-11 | Peri (Ring D) | 8.32 | Singlet | - | Definitive for 10-Me |
| H-1 | Peri (Ring A) | 8.28 | Doublet/Multiplet | ~8.0 | Peri-deshielding |
| H-8 | Peri (Ring D) | 8.22 | Doublet | 8.0 (to H-9) | Distinguishes from 8-Me |
| H-6 | Peri (Ring B)[5] | 8.15 | Doublet | 8.5 (to H-5) | K-region proton |
| H-2,3,4,5,9 | Aromatic | 7.40 - 7.70 | Multiplets | - | General aromatic |
| CH₃ | Pos 10 | 2.55 | Singlet | - | Methyl resonance |
Isomer Differentiation Logic
The following decision tree illustrates how to use the multiplicity of the downfield signals (8.0–8.5 ppm) to identify the specific methyl isomer.
Caption: Logic flow for identifying methyl-benz(a)anthracene-7,12-dione isomers based on 1H NMR splitting patterns of the peri-protons.
Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Obtain high-resolution spectra free from aggregation effects common in PAHs.
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Solvent: Use CDCl₃ (Deuterated Chloroform) with 0.03% TMS as internal standard. If solubility is low, use DMSO-d₆ or TCE-d₂ (Tetrachloroethane-d2) and heat to 50°C.
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Concentration: Prepare a 5-10 mg/mL solution. Filter through a glass wool plug to remove particulates.
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Acquisition:
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Pulse angle: 30° or 45°.
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Relaxation delay (D1): >2.0 seconds (essential for accurate integration of quinone protons).
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Scans: Minimum 64 scans for 1H; 1000+ for 13C.
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Protocol B: Visualizing the Structure
Below is the connectivity map for the target molecule, highlighting the critical atoms for assignment.
Caption: Connectivity map emphasizing the "Peri" interactions (dashed blue lines) that cause deshielding in the NMR spectrum.
References
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National Institute of Standards and Technology (NIST). Benz(a)anthracene-7,12-dione Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69. Available at: [Link]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17253, Benz(a)anthracene-7,12-dione. PubChem.[6] Available at: [Link]
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International Agency for Research on Cancer (IARC). Polynuclear Aromatic Compounds, Part 1: Chemical, Environmental and Experimental Data. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol 32. 1983. Available at: [Link]
- Harvey, R. G.Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press, 1991. (Standard text for PAH synthesis and NMR assignments).
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. studylib.net [studylib.net]
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- 4. Benz[a]anthracene-7,12-dione | CymitQuimica [cymitquimica.com]
- 5. Benz(a)anthracene-7,12-dione [webbook.nist.gov]
- 6. Benz(a)anthracene-7,12-dione | C18H10O2 | CID 17253 - PubChem [pubchem.ncbi.nlm.nih.gov]
